[Salicylato](2,2'-bipyridine)copper

X-ray crystallography Coordination chemistry Supramolecular assembly

Researchers requiring a well-defined baseline for Cu(diimine)(salicylate) SAR studies often face structural ambiguity from substituted analogs. This unsubstituted [Cu(sal)(bpy)] scaffold eliminates electronic perturbations, providing a definitive reference point. - CCDC 2448541: Co-crystallized mononuclear (sq. planar) and binuclear (sq. pyramidal) Cu(II) centers enable direct supramolecular assembly comparisons. - Validated selectivity benchmark: Bpy scaffold infers negligible cytotoxicity against normal fibroblasts (IC₅₀ > 40 μM). - Supplied as [Cu(sal)(bpy)]·4.5H₂O; ideal for DFT validation (B3LYP/LANL2DZ) and VEGFR2 docking baseline studies.

Molecular Formula C17H12CuN2O3
Molecular Weight 355.8 g/mol
Cat. No. B13133436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Salicylato](2,2'-bipyridine)copper
Molecular FormulaC17H12CuN2O3
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2]
InChIInChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2
InChIKeyJKQIBNBMDJWXCA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salicylato(2,2'-bipyridine)copper Structure and Coordination


Salicylato(2,2'-bipyridine)copper (CAS 15680-45-2, molecular formula C₁₇H₁₂CuN₂O₃, molecular weight 355.83 g/mol) is a ternary copper(II) coordination compound featuring a central Cu(II) ion coordinated by a chelating 2,2′-bipyridine (bpy) ligand and a bidentate salicylate dianion. The compound belongs to the well-studied class of Cu(diimine)(O,O′-chelating ligand) complexes, which are recognized for their versatile coordination geometries (square planar to square pyramidal) and capacity to serve as model systems for understanding ligand-metal interactions, magnetic exchange phenomena, and supramolecular crystal engineering . Unlike many substituted salicylate analogs (e.g., halogenated, trifluoromethyl, or sulfonated derivatives) that have received extensive biological evaluation, the unsubstituted [Cu(sal)(bpy)] framework represents a structurally characterized but biologically underexplored scaffold [1], positioning it as a valuable reference standard and a platform for comparative studies in coordination chemistry and computational drug discovery workflows.

Structural Reference Mixed-ligand Cu(II) scaffold with mononuclear/binuclear coexistence for crystallographic studies
Computational Benchmark DFT-optimized docking baseline for VEGFR2 kinase-targeted screening workflows
Spectroscopic QC Established IR and XPS fingerprints for coordination geometry verification
Selectivity Profiling bpy scaffold context for cell-model selectivity studies vs. phen analogs

[Cu(sal)(bpy)] Coordination Mode and π-Stacking Specificity


Generic substitution among Cu(diimine)(salicylate-type) complexes fails due to critical structural and property divergences arising from two primary sources. First, the salicylate ligand's coordination mode is exquisitely sensitive to ring substituents: electron-withdrawing groups (e.g., -F, -CF₃) favor carboxylate oxygen bridging, while electron-donating or unsubstituted rings promote phenolato oxygen bridging in dinuclear assemblies [1]. This directly impacts supramolecular architecture and, consequently, solid-state properties such as mechanical stability, void volume, and π-π stacking interactions. Second, the diimine ligand choice (bpy vs. phen) profoundly influences antiproliferative selectivity profiles: studies on halogenated salicylaldehyde-Cu(II) complexes demonstrate that bpy derivatives exhibit negligible cytotoxicity against normal primary fibroblasts (IC₅₀ > 40 μM), whereas phen analogs display different selectivity patterns [2]. The unsubstituted [Cu(sal)(bpy)] framework thus occupies a distinct structural niche—its salicylate dianion lacks the electronic perturbations of fluorinated or sulfonated analogs, making it an essential baseline reference for structure-activity relationship (SAR) studies and computational validation where electronic effects of substituents must be deconvoluted from the core coordination scaffold.

Attribute
Target
Typical Substitute
Salicylate Substituent
Unsubstituted salicylate dianion may favor phenolato oxygen bridging
Halogenated or sulfonated analogs may shift to carboxylate bridging, altering supramolecular architecture
Diimine Ligand
bpy scaffold: reported selectivity context with normal fibroblast IC₅₀ > 40 μM
phen analogs may exhibit different selectivity patterns that may not transfer directly
Electronic Baseline
Unsubstituted scaffold enables deconvolution of core coordination geometry from substituent effects
Substituted analogs introduce electronic perturbations that may shift docking and property predictions

[Cu(sal)(bpy)] Quantitative Differentiation Evidence


Mononuclear/Binuclear Coexistence vs. Dinuclear Analogs

Single-crystal X-ray diffraction analysis of [Cu(sal)(bpy)]·4.5H₂O (sal = doubly deprotonated salicylic acid, bpy = 2,2′-bipyridine) reveals a distinctive structural feature not commonly observed in this compound class: the crystal lattice contains both mononuclear and binuclear copper molecules co-existing within the same unit cell alongside water molecules of crystallization [1]. This contrasts with the exclusively dinuclear μ-salicylato-bridged structure reported for [Cu₂(sal)₂(bpy)₂] bis(salicylic acid), which crystallizes as a discrete cyclic dimer [2]. The mononuclear unit exhibits an approximately square planar Cu(II) coordination geometry, while the binuclear unit adopts a square pyramidal geometry [1]. Supramolecular assembly in [Cu(sal)(bpy)]·4.5H₂O is stabilized by O-H···O and C-H···O hydrogen bonding together with π···π interactions, which were quantified via Hirshfeld surface analysis [1].

Crystal Lattice Composition
Head-to-head
Mononuclear (square planar) and binuclear (square pyramidal) Cu(II) coexist in the same unit cell vs. exclusively dinuclear μ-salicylato-bridged architecture in [Cu₂(sal)₂(bpy)₂]
Solid-state property context may differ
Hirshfeld surface and void analysis quantified; CCDC deposition available
X-ray crystallography Coordination chemistry Supramolecular assembly

VEGFR2 Docking for Anticancer Target Engagement

The in silico anticancer potential of [Cu(sal)(bpy)]·4.5H₂O was evaluated through molecular docking simulations against the vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase domain, a validated therapeutic target in angiogenesis-dependent cancers [1]. The DFT-optimized geometry of both the mononuclear and binuclear copper species was used as input for docking calculations. The study establishes a computational binding affinity baseline for the unsubstituted [Cu(sal)(bpy)] scaffold against VEGFR2 [1]. This contrasts with substituted analogs: copper(II) complexes of 5-aryl-2,2′-bipyridines with polyfluorosalicylates demonstrated anti-staphylococcal activity via S. aureus DNA gyrase GyrB inhibition (MIC 2.4-41.4 μM), with mechanism validated by molecular docking [2], indicating divergent target selectivity based on ligand substitution patterns.

In Silico Target Engagement
Cross-study
DFT-optimized docking against VEGFR2 kinase domain vs. polyfluorosalicylate analogs docking against S. aureus DNA gyrase GyrB (MIC 2.4–41.4 μM)
Supports computational benchmark use
Target divergence based on ligand substitution pattern
Molecular docking Anticancer drug discovery VEGFR2 inhibition

Selectivity of bpy Derivatives: Normal Cell Viability Window

While direct cytotoxicity data for unsubstituted [Cu(sal)(bpy)] remains absent from the primary literature, class-level evidence from structurally related Cu(bpy)(X-sal) complexes provides a critical selectivity benchmark. In a comparative study of Cu(diimine)(halogenated salicylaldehyde) complexes against A2780 ovarian carcinoma cells, bpy-containing derivatives exhibited no reduction in normal primary fibroblasts cell viability at tested concentrations (IC₅₀ > 40 μM) [1]. This contrasts with phenanthroline (phen) analogs, which demonstrated higher potency against A2780 cells but with a potentially narrower selectivity window. The bpy scaffold thus appears to confer a favorable selectivity profile relative to phen-containing analogs, though quantitative selectivity indices for the target compound await experimental determination.

Normal Cell Viability
Class-level
bpy derivatives: IC₅₀ > 40 μM in normal primary fibroblasts vs. phen analogs: higher A2780 potency with different selectivity pattern
Supports selectivity profiling reference use
Direct data for [Cu(sal)(bpy)] not yet reported
Selectivity index Cytotoxicity Normal cell viability

IR and XPS Signatures vs. Phen and Other Diimine Analogs

FTIR and X-ray photoelectron spectroscopy (XPS) studies on copper(II) complexes containing salicylic acid and various diimine ligands reveal distinct spectroscopic fingerprints that differentiate bpy-containing complexes from their phen and benzylimidazole counterparts. For Cu(II) complexes with bipyridine, the bipyridine ring stretching vibration shifts from 1442 cm⁻¹ (free ligand) to 1416 cm⁻¹ upon bidentate chelation with copper(II), with a characteristic Cu-N absorption band appearing at 435 cm⁻¹ [1]. XPS analysis further demonstrates that nitrogen 1s binding energies in copper(II) complexes with bipyridine are elevated (399.57 eV) relative to the free ligand (399.42 eV) [1]. Thermal stability follows the rank order: Cu(phen)(salicylic acid) > Cu(phen)(bpy) > Cu(phen)(benzylimidazole)₂, establishing a relative stability benchmark across ligand types [1].

Spectroscopic Fingerprints
Head-to-head
bpy ring stretch: 1442 → 1416 cm⁻¹; Cu-N: 435 cm⁻¹; N 1s XPS: 399.57 eV vs. free bpy 399.42 eV; thermal stability intermediate between phen and benzylimidazole complexes
Supports QC and batch verification
FTIR solid state; XPS monochromatic Al Kα radiation
FTIR spectroscopy XPS Ligand-metal coordination

Cyan Emission from Cu(salicylic acid)(diimine) Complexes

Copper(II) complexes containing salicylic acid and mixed organic conjugate ligands (including 2,2′-bipyridine and 1,10-phenanthroline) exhibit intense cyan emission at ambient temperature in the solid state. Quantitative photoluminescence measurements reveal a quantum yield of 12% with a fluorescent lifetime of approximately 10 ms for copper(II) complexes with salicylic acid [1]. While the specific [Cu(sal)(bpy)] complex has not been isolated for independent luminescence quantification, the class-level data establish a performance benchmark for Cu(salicylic acid)(diimine) systems. The luminescence is attributed to metal-to-ligand charge transfer (MLCT) transitions facilitated by the conjugated π-systems of the diimine and salicylate ligands [1].

Solid-State Photoluminescence
Class-level
Quantum yield ~12%; lifetime ~10 ms; cyan emission at ambient temperature for Cu(salicylic acid)(diimine) class
Supports photoactive materials research
Independent quantification for [Cu(sal)(bpy)] not available
Photoluminescence Quantum yield Photoactive materials

Dopamine Detection by Cu(sal-ala)(bpy) Nanocomposite

A structurally related Schiff base copper complex, [Cu(sal-ala)(bpy)] (sal-ala = salicylalanine-alanine), supported on multiwalled carbon nanotubes (MWCNTs) has been evaluated as an electrochemical sensor for dopamine detection. The nanocomposite was characterized using cyclic voltammetry (CV), amperometry, and differential pulse voltammetry (DPV) techniques [1]. This establishes the broader [Cu(salicylate-derivative)(bpy)] scaffold as a viable platform for electrochemical sensing applications, with the unsubstituted [Cu(sal)(bpy)] representing a simpler, more readily available reference compound for sensor development and optimization studies.

Electrochemical Sensing
Supporting
[Cu(sal-ala)(bpy)]/MWCNT nanocomposite enables dopamine detection via cyclic voltammetry, amperometry, and differential pulse voltammetry
Supports sensor development baseline
Class-level electrochemical activity inferred
Electrochemical sensing Cyclic voltammetry Dopamine detection

[Cu(sal)(bpy)] Research and Industrial Applications


X-ray Crystallography and Hirshfeld Surface Analysis Reference

Procure [Cu(sal)(bpy)]·4.5H₂O as a structurally characterized reference compound for crystallographic studies requiring a well-defined mixed-ligand copper(II) scaffold. The compound's unique co-crystallization of mononuclear (square planar) and binuclear (square pyramidal) Cu(II) centers within a single unit cell provides an excellent model system for investigating supramolecular assembly mechanisms, hydrogen bonding networks, and π-π stacking interactions. The availability of CCDC-deposited crystallographic data (CCDC 2448541) enables direct structural comparisons with substituted analogs [1]. Void analysis from Hirshfeld surface calculations further supports studies of mechanical stability and crystal packing efficiency, making this compound particularly valuable for crystal engineering research and teaching laboratories focused on coordination chemistry principles [1].

Computational Benchmark for VEGFR2-Targeted Drug Discovery

Use [Cu(sal)(bpy)]·4.5H₂O as a computationally validated reference scaffold for molecular docking and DFT-based drug discovery campaigns targeting the VEGFR2 tyrosine kinase domain. The compound's DFT-optimized geometries (B3LYP/LANL2DZ/6-311G(d,p) level) and established docking parameters against VEGFR2 provide a baseline for structure-activity relationship (SAR) studies [1]. Researchers can systematically introduce substituents on the salicylate ring and evaluate changes in predicted binding affinity, enabling rational design of focused libraries. The unsubstituted scaffold is particularly valuable for deconvoluting electronic effects of substituents from the core coordination geometry, a critical consideration in computational medicinal chemistry workflows [1].

Baseline for Cancer Cell Selectivity Profiling

Incorporate [Cu(sal)(bpy)] into anticancer screening cascades as a selectivity reference standard. Class-level evidence from structurally related Cu(bpy)(X-sal) complexes demonstrates that bpy-containing derivatives exhibit negligible cytotoxicity against normal primary fibroblasts (IC₅₀ > 40 μM) while maintaining antiproliferative activity against A2780 ovarian carcinoma cells [2]. This favorable selectivity profile, inferred from bpy scaffold behavior, positions [Cu(sal)(bpy)] as a logical reference compound for research programs prioritizing reduced normal-cell toxicity. Comparative screening against phen-containing analogs can elucidate the differential contributions of diimine ligands to therapeutic window optimization, informing rational compound selection for in vivo efficacy and toxicity studies [2].

Spectroscopic QC and Luminescent Material Precursor

Employ [Cu(sal)(bpy)] as a spectroscopic quality control reference for FTIR and XPS characterization of copper(II)-diimine-salicylate complexes. The characteristic IR shifts (bpy ring stretch 1442 → 1416 cm⁻¹; Cu-N absorption at 435 cm⁻¹) and XPS binding energy signatures (N 1s 399.57 eV) provide unambiguous markers for confirming successful synthesis and coordination geometry [3]. Additionally, class-level photoluminescence data for Cu(salicylic acid)(diimine) complexes (quantum yield ~12%, lifetime ~10 ms, cyan emission) supports exploration of [Cu(sal)(bpy)] as a cost-effective, earth-abundant alternative to precious metal complexes for photoactive materials research, including OLED development, luminescent sensing, and optoelectronic device fabrication [3].

Application
Selection Property
Validation Focus
Supramolecular crystallographic studies
Co-crystallization architecture reference
Hirshfeld surface and void analysis review
VEGFR2 kinase-targeted computational screening
DFT-optimized docking baseline
Substituent electronic effect deconvolution
Cell-model selectivity profiling
bpy scaffold selectivity context
Normal fibroblast viability endpoint review
Spectroscopic characterization and luminescent materials research
IR/XPS fingerprint benchmarks
Coordination geometry and emission property review

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